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Compound of Interest

Compound Name: 4-Bromopyridine-2-carbonitrile

Cat. No.: B016425

4-Bromopyridine-2-carbonitrile is a substituted pyridine derivative whose reactivity is a direct
consequence of the interplay between its aromatic core and powerful electron-withdrawing
substituents. The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-
deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a
strong negative inductive effect (-1), reducing electron density across the ring and making it
susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.

[1](21(3]

The electrophilic character of the pyridine core is dramatically amplified in 4-Bromopyridine-2-
carbonitrile by two key functional groups:

e The 2-Cyano Group (-C=N): This group is a potent electron-withdrawing substituent,
operating through both a powerful negative inductive effect (-1) and a negative mesomeric or
resonance effect (-M). It actively delocalizes the mt-electrons of the ring, further depleting
electron density and significantly activating the molecule for nucleophilic reactions.[4][5]

e The 4-Bromo Group (-Br): While halogens can exhibit a weak positive resonance effect (+M),
their strong negative inductive effect (-1) is dominant. The bromine atom at the C4 position
further withdraws electron density, enhancing the electrophilicity of the ring and serving as an
excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2]

This synergistic combination of an electron-deficient ring and two strong electron-withdrawing
groups makes 4-Bromopyridine-2-carbonitrile an exceptionally electrophilic substrate.
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Physicochemical and Structural Properties

A summary of the key physicochemical properties of 4-Bromopyridine-2-carbonitrile is
presented below. These data are essential for its safe handling, storage, and application in
synthetic protocols.

Property Value Reference(s)
CAS Number 62150-45-2 [6][7][8]
Molecular Formula CeH3BrN2 [6][71I8]
Molecular Weight 183.01 g/mol [6][8]
Appearance Solid, Off-white to light brown [7119]

Melting Point 87-91 °C [8]

IUPAC Name 4-bromopyridine-2-carbonitrile [8]

4-Bromo-2-cyanopyridine, 4-
Synonyms o [61[71[10]
Bromopicolinonitrile

Core Reactivity: A Tale of Two Electrophilic Centers

The enhanced electrophilicity of 4-Bromopyridine-2-carbonitrile manifests primarily at two
distinct sites: the aromatic ring (specifically C4) and the nitrile carbon.

Nucleophilic Aromatic Substitution (SNAr) at C4

The most significant reaction pathway for this molecule is the nucleophilic aromatic substitution
(SNAr) at the C4 position, leading to the displacement of the bromide ion. The reaction
proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity: The positions ortho and para to the ring nitrogen (C2, C4, C6) are
electronically activated for nucleophilic attack.[3][11] The attack of a nucleophile at C4 is highly
favored because the resulting anionic intermediate, known as a Meisenheimer complex, is
exceptionally well-stabilized. The negative charge can be delocalized not only onto the
electronegative ring nitrogen but also onto the powerful electron-withdrawing cyano group at
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C2.[11] This extensive delocalization significantly lowers the activation energy for the reaction,
making the substitution both rapid and regioselective.

Diagram 1: Generalized SNAr Mechanism. The rate-determining step is the nucleophilic attack,
forming a resonance-stabilized intermediate.

This reactivity makes 4-Bromopyridine-2-carbonitrile a valuable precursor for introducing a
wide array of functionalities at the C4 position, including:

o O-Nucleophiles: Alkoxides and hydroxides readily displace the bromide to form ethers and
pyridones.[2]

» N-Nucleophiles: Primary and secondary amines react to yield 4-aminopyridine derivatives, a
common scaffold in drug discovery.[2]

» S-Nucleophiles: Thiolates can be used to synthesize 4-thiopyridine derivatives.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is also an electrophilic center, susceptible to attack by
nucleophiles. This provides a secondary avenue for functionalization, orthogonal to the SNAr
chemistry at the ring. Key transformations include:

o Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the
corresponding carboxamide and subsequently to the carboxylic acid (picolinic acid
derivative).

e Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using
reducing agents like lithium aluminum hydride (LiAIH4) or catalytic hydrogenation.

o Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile
to form ketones after hydrolysis.

These transformations are crucial for structure-activity relationship (SAR) studies, allowing for
the systematic modification of this part of the molecule.[9]
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Exemplary Experimental Protocol: Buchwald-
Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C-N bond
formation, showcasing the utility of 4-Bromopyridine-2-carbonitrile in modern synthetic
chemistry. This protocol describes a generalized procedure.

Objective: To synthesize a 4-(arylamino)pyridine-2-carbonitrile derivative.
Materials:

* 4-Bromopyridine-2-carbonitrile (1.0 eq)

e Aryl Amine (1.2 eq)

o Pdz(dba)s (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

o Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
e Sodium tert-butoxide (NaOtBu) (1.4 eq)

e Anhydrous Toluene

Procedure:

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Bromopyridine-2-carbonitrile, the
aryl amine, Xantphos, and sodium tert-butoxide.

o Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or
Nitrogen) three times.

o Catalyst and Solvent Addition: Add Pdz(dba)s and anhydrous toluene via syringe.

» Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS.

e Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate
and filter through a pad of Celite to remove the palladium catalyst.
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o Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over
anhydrous sodium sulfate (NazSOa).

 Purification: Concentrate the organic phase in vacuo. Purify the resulting crude product by
column chromatography on silica gel to yield the desired product.
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Reaction Setup
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Diagram 2: Buchwald-Hartwig Amination Workflow. A standard workflow for palladium-
catalyzed C-N bond formation.

Applications in Drug Discovery

The unique electronic properties and versatile reactivity of 4-Bromopyridine-2-carbonitrile
make it a privileged scaffold in medicinal chemistry. The nitrile group, in particular, is known to
act as a covalent or non-covalent inhibitor of cysteine proteases by interacting with the thiol
group in the enzyme's active site.[4] This compound serves as a critical starting material in
structure-based drug design campaigns. For instance, it has been utilized in the development
of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase
(MtTMPK), a crucial enzyme for DNA synthesis in the tuberculosis pathogen, highlighting its
potential in developing new anti-tuberculosis agents.[9]

Conclusion

4-Bromopyridine-2-carbonitrile is a textbook example of a highly activated heterocyclic
system. Its pronounced electrophilicity is a direct result of the synergistic electron-withdrawing
effects of the pyridine nitrogen, the 4-bromo substituent, and the 2-cyano group. This electronic
profile makes it an ideal substrate for nucleophilic aromatic substitution at the C4 position and
allows for diverse chemical transformations at the nitrile moiety. The ability to selectively
functionalize these two positions provides chemists with a powerful tool for the synthesis of
complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough
understanding of its reactivity is therefore essential for any scientist working in the fields of
organic synthesis and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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